molecular formula C10H14BrN B13253643 3-bromo-N-(butan-2-yl)aniline

3-bromo-N-(butan-2-yl)aniline

Cat. No.: B13253643
M. Wt: 228.13 g/mol
InChI Key: RWPNGNNRDCQRLB-UHFFFAOYSA-N
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Description

3-bromo-N-(butan-2-yl)aniline is an organic compound with the molecular formula C10H14BrN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a butan-2-yl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(butan-2-yl)aniline typically involves the bromination of N-(butan-2-yl)aniline. One common method is the reaction of N-(butan-2-yl)aniline with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the third position of the aniline ring .

Industrial Production Methods

Industrial production of this compound may involve the use of copper bromide (CuBr2) as a brominating agent. The reaction is conducted in a solvent like tetrahydrofuran (THF) to achieve high selectivity and yield. This method is advantageous due to its short synthesis process, convenient operation, and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(butan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .

Scientific Research Applications

3-bromo-N-(butan-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-N-(butan-2-yl)aniline involves its interaction with specific molecular targets. The bromine atom and the butan-2-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(butan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the third position and the butan-2-yl group at the nitrogen atom makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

3-bromo-N-butan-2-ylaniline

InChI

InChI=1S/C10H14BrN/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3

InChI Key

RWPNGNNRDCQRLB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=CC=C1)Br

Origin of Product

United States

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